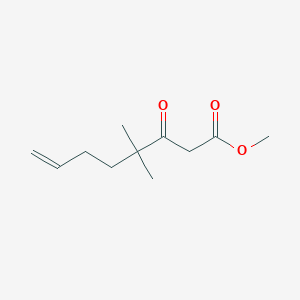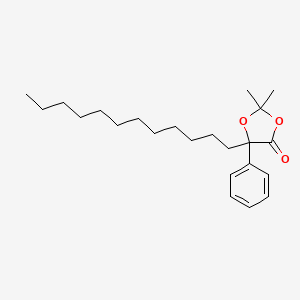![molecular formula C26H25ClN2 B14203085 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-66-7](/img/structure/B14203085.png)
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the synthesis might involve the use of 2-chlorophenylpiperidine and a suitable indole precursor under specific reaction conditions, such as refluxing in methanesulfonic acid .
Análisis De Reacciones Químicas
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to bind to various biological targets, influencing cellular processes like signal transduction, gene expression, and metabolic pathways. The compound’s effects are mediated through its ability to modulate receptor activity and enzyme function .
Comparación Con Compuestos Similares
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
3,3’-Diindolylmethane: Found in cruciferous vegetables and studied for its anticancer properties.
This compound stands out due to its unique combination of the indole core with a piperidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
827015-66-7 |
|---|---|
Fórmula molecular |
C26H25ClN2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
3-[[4-(2-chlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25ClN2/c27-24-12-6-4-10-21(24)19-14-16-29(17-15-19)18-23-22-11-5-7-13-25(22)28-26(23)20-8-2-1-3-9-20/h1-13,19,28H,14-18H2 |
Clave InChI |
QUDJSNVHVSPLBC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


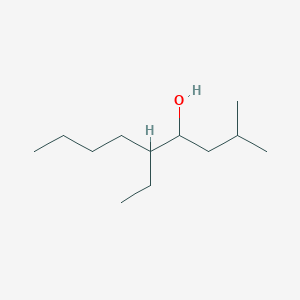
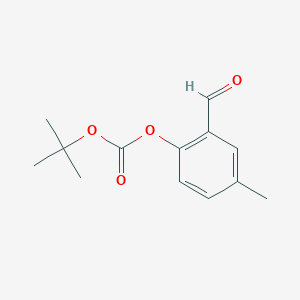
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
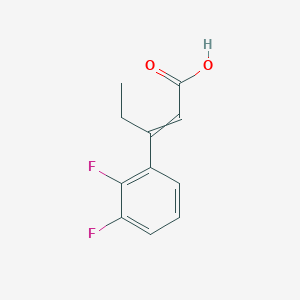
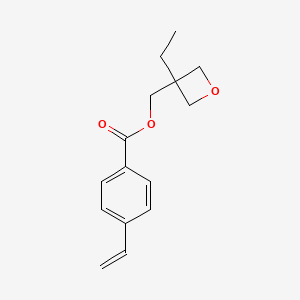
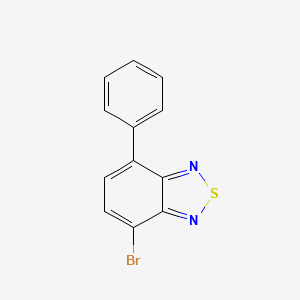
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
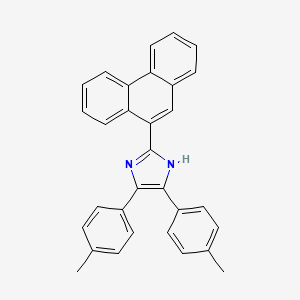

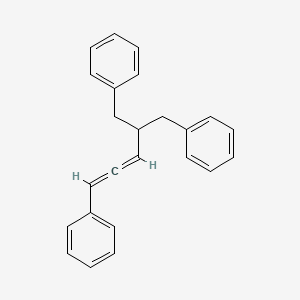
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
